3-Amino-4-(4-methylpiperidin-1-yl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-methylpiperidin-1-yl)benzamide typically involves the reaction of 3-amino-4-nitrobenzoic acid with 4-methylpiperidine under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the nitro group to an amino group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems . These methods ensure high yield and purity of the final product, making it suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-methylpiperidin-1-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, secondary amines, and various substituted benzamides .
Scientific Research Applications
3-Amino-4-(4-methylpiperidin-1-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-methylpiperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(3-methylpiperidin-1-yl)benzamide: Similar in structure but with a different position of the methyl group on the piperidine ring.
4-Amino-3-(4-methylpiperidin-1-yl)benzamide: Similar in structure but with the amino group and piperidine ring in different positions.
Uniqueness
3-Amino-4-(4-methylpiperidin-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-amino-4-(4-methylpiperidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)12-3-2-10(13(15)17)8-11(12)14/h2-3,8-9H,4-7,14H2,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSYGDZVJPSVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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